(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
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Overview
Description
®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their significant role in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the cyclization of a suitable diamine with a benzyl halide under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine .
Scientific Research Applications
Chemistry
In chemistry, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine
Medically, piperidine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders .
Industry
In the industrial sector, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Used in traditional Chinese medicine for its anti-inflammatory and anticancer effects.
Berberine: Known for its antimicrobial and antidiabetic properties.
Uniqueness
®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
N'-[(3R)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGBFRXQGVNIW-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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